molecular formula C12H13N5O4 B10901975 N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10901975
M. Wt: 291.26 g/mol
InChI Key: DPHHWAGTFHMGAU-UHFFFAOYSA-N
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Description

N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a pyrazole ring, both of which are functionalized with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is often formed via cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: shares similarities with other heterocyclic compounds such as pyridine and pyrazole derivatives.

    Pyridine Derivatives: These compounds often exhibit similar chemical reactivity and are used in similar applications.

    Pyrazole Derivatives: These compounds also share similar biological activities and are studied for their potential therapeutic uses.

Uniqueness

The uniqueness of N3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

N-(2,4-dimethyl-6-oxopyridin-1-yl)-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H13N5O4/c1-7-4-8(2)16(10(18)5-7)14-12(19)11-9(17(20)21)6-15(3)13-11/h4-6H,1-3H3,(H,14,19)

InChI Key

DPHHWAGTFHMGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)NC(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

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